molecular formula C14H21N3O4 B8149308 Benzyl (4-(2-(aminooxy)acetamido)butyl)carbamate

Benzyl (4-(2-(aminooxy)acetamido)butyl)carbamate

Cat. No.: B8149308
M. Wt: 295.33 g/mol
InChI Key: PEHICUUBAPQFJA-UHFFFAOYSA-N
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Description

Benzyl (4-(2-(aminooxy)acetamido)butyl)carbamate is a chemical compound with a complex structure that includes a benzyl group, an aminooxy group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (4-(2-(aminooxy)acetamido)butyl)carbamate typically involves multiple steps. One common method starts with the protection of the amino group using a carbamate protecting group. The aminooxy group is then introduced through a nucleophilic substitution reaction. The final step involves the deprotection of the carbamate group to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-(2-(aminooxy)acetamido)butyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Benzyl (4-(2-(aminooxy)acetamido)butyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: Investigated for potential therapeutic applications, including as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl (4-(2-(aminooxy)acetamido)butyl)carbamate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is crucial in biochemical studies and drug development, where the compound can modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl carbamate
  • Phenylmethyl carbamate
  • Carbamic acid benzyl ester

Uniqueness

Benzyl (4-(2-(aminooxy)acetamido)butyl)carbamate is unique due to the presence of the aminooxy group, which imparts distinct reactivity and biological activity compared to other carbamate derivatives. This makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

benzyl N-[4-[(2-aminooxyacetyl)amino]butyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c15-21-11-13(18)16-8-4-5-9-17-14(19)20-10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,15H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHICUUBAPQFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCNC(=O)CON
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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